![molecular formula C10H10N2OS B2786990 2-mercapto-3,6-dimethylquinazolin-4(3H)-one CAS No. 80195-31-9](/img/structure/B2786990.png)
2-mercapto-3,6-dimethylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-mercapto-3,6-dimethylquinazolin-4(3H)-one, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the quinazolinone family of compounds, which are known for their diverse pharmacological properties. In
Applications De Recherche Scientifique
2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to act as an antagonist at the ionotropic glutamate receptor, specifically the AMPA receptor. 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been used to study the role of AMPA receptors in synaptic transmission, synaptic plasticity, and learning and memory. It has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Mécanisme D'action
2-mercapto-3,6-dimethylquinazolin-4(3H)-one acts as an antagonist at the AMPA receptor by binding to the receptor and preventing the binding of glutamate. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor. 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been shown to have a high affinity for the AMPA receptor, making it a valuable tool for studying the role of AMPA receptors in synaptic transmission and plasticity.
Biochemical and Physiological Effects
2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the frequency and amplitude of excitatory postsynaptic currents mediated by the AMPA receptor. 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has also been shown to decrease the release of glutamate from presynaptic terminals. In addition, 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2-mercapto-3,6-dimethylquinazolin-4(3H)-one has several advantages as a research tool. It has a high affinity for the AMPA receptor, making it a valuable tool for studying the role of this receptor in synaptic transmission and plasticity. 2-mercapto-3,6-dimethylquinazolin-4(3H)-one is also readily available and cost-effective, making it a popular choice for many researchers. However, 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has some limitations. It is not selective for the AMPA receptor and can also bind to other ionotropic glutamate receptors. This can make it difficult to determine the specific role of the AMPA receptor in synaptic transmission and plasticity.
Orientations Futures
There are several future directions for research involving 2-mercapto-3,6-dimethylquinazolin-4(3H)-one. One area of interest is the potential use of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Another area of interest is the development of more selective AMPA receptor antagonists that can be used to study the specific role of the AMPA receptor in synaptic transmission and plasticity. Finally, there is a need for further studies to determine the long-term effects of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one on synaptic transmission and plasticity.
Méthodes De Synthèse
The synthesis of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one involves the reaction of 3,6-dimethylquinoxaline-2-thione with sodium hydroxide and carbon disulfide. The resulting product is then treated with acetic anhydride to yield 2-mercapto-3,6-dimethylquinazolin-4(3H)-one. The synthesis method of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been optimized to improve its yield and purity, making it a cost-effective and readily available compound for scientific research.
Propriétés
IUPAC Name |
3,6-dimethyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-3-4-8-7(5-6)9(13)12(2)10(14)11-8/h3-5H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXUYCAQINXRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3,6-dimethylquinazolin-4(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.